molecular formula C14H18ClNO3S2 B2732137 (5-Chlorothiophen-2-yl)(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone CAS No. 1797844-65-5

(5-Chlorothiophen-2-yl)(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone

Cat. No. B2732137
CAS RN: 1797844-65-5
M. Wt: 347.87
InChI Key: OHAFLAJRPHAPIU-UHFFFAOYSA-N
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Description

(5-Chlorothiophen-2-yl)(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone is a compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Biological Activities

  • A series of N-phenylpyrazolyl aryl methanones derivatives containing arylthio/sulfinyl/sulfonyl groups were synthesized, showing herbicidal and insecticidal activities (Wang et al., 2015).

Docking Studies and Crystal Structure

  • Tetrazole derivatives were studied for their structure and interaction with cyclooxygenase-2 enzyme, indicating potential as COX-2 inhibitors (Al-Hourani et al., 2015).

Antimicrobial and Antifungal Activities

  • Novel azetidinones showed antibacterial and antifungal activities, demonstrating the potential of azetidinone derivatives in pharmaceutical applications (Prajapati & Thakur, 2014).

Antioxidant Properties

  • Compounds with phenolic rings demonstrated effective antioxidant power, suggesting the role of specific structural motifs in enhancing biological activity (Çetinkaya et al., 2012).

Enzyme Inhibition and Alzheimer's Disease

  • Multifunctional amides were explored for their enzyme inhibitory potentials against Alzheimer's disease, highlighting the importance of chemical diversity in addressing neurodegenerative disorders (Hassan et al., 2018).

properties

IUPAC Name

(5-chlorothiophen-2-yl)-(3-cyclohexylsulfonylazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO3S2/c15-13-7-6-12(20-13)14(17)16-8-11(9-16)21(18,19)10-4-2-1-3-5-10/h6-7,10-11H,1-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHAFLAJRPHAPIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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